molecular formula C11H10BrN3O3 B8374321 1-(5-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylic acid

1-(5-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B8374321
M. Wt: 312.12 g/mol
InChI Key: BMRYMHGOVFJPOQ-UHFFFAOYSA-N
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Patent
US09181248B2

Procedure details

To a solution of ethyl 1-(5-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylate (3.00 g, 8.82 mmol) in THF (25 mL) was added an aqueous 1 M solution of LiOH (25 mL). The mixture was stirred at 80° C. for 30 minutes, cooled to room temperature and diluted with EtOAc (50 mL) and water (50 mL). The organic phase was extracted with an aqueous 0.1 M solution of NaOH (25 mL) and the combined aqueous phases were acidified with conc. HCl to pH 0-1, and extracted four times with DCM (30 mL). Evaporation to dryness of the combined organic phases yielded the title compound (2.54 g, 94%). 1H NMR (DMSO, 400 MHz): δ=12.61 (s, 1H), 7.42 (d, 1H, J=8.3 Hz), 7.06 (d, 1H, 3=8.3 Hz), 3.97 (s, 3H), 1.53 (q, 2H, 3=3.9 Hz), 1.40 (q, 2H, J=3.9 Hz) ppm.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]2[N:8]=[C:9]([C:11]3([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12]3)[N:10]=[C:6]2[C:5]([O:19][CH3:20])=[CH:4][CH:3]=1.[Li+].[OH-]>C1COCC1.CCOC(C)=O.O>[Br:1][C:2]1[N:7]2[N:8]=[C:9]([C:11]3([C:14]([OH:16])=[O:15])[CH2:13][CH2:12]3)[N:10]=[C:6]2[C:5]([O:19][CH3:20])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=2N1N=C(N2)C2(CC2)C(=O)OCC)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with an aqueous 0.1 M solution of NaOH (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted four times with DCM (30 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness of the combined organic phases

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=2N1N=C(N2)C2(CC2)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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